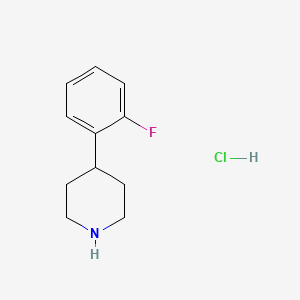

4-(2-Fluorophenyl)piperidine hydrochloride

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNKGDUMUFRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620366 | |

| Record name | 4-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691875-81-7 | |

| Record name | 4-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluorophenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization Techniques for 4 2 Fluorophenyl Piperidine Hydrochloride

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(2-Fluorophenyl)piperidine (B185798) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(2-Fluorophenyl)piperidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous confirmation of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The hydrochloride salt form means the piperidine (B6355638) nitrogen is protonated, affecting the chemical shifts of adjacent protons. Protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear downfield, typically in the range of 3.0-3.5 ppm. The proton at the C4 position, being a benzylic-type proton, would also be shifted downfield. The protons of the 2-fluorophenyl group will appear in the aromatic region (around 7.0-7.5 ppm), with their multiplicity and precise shifts influenced by coupling to the fluorine atom and to each other. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atom attached to the fluorine (C1' of the phenyl ring) will show a large one-bond coupling constant (¹JCF) and a significant chemical shift, typically in the range of 155-165 ppm. libretexts.orgmdpi.com The other aromatic carbons will appear between 115 and 140 ppm, with their shifts and C-F coupling constants providing clear evidence for the ortho substitution pattern. The piperidine ring carbons will resonate in the aliphatic region, with the C4 carbon (attached to the phenyl ring) expected around 40-50 ppm and the C2/C6 carbons (adjacent to the nitrogen) appearing in a similar or slightly more downfield region. researchgate.netresearchgate.net

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique. jeol.com It provides a direct observation of the fluorine nucleus. For a fluorine atom on an aromatic ring, the chemical shift is highly sensitive to its electronic environment. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, typically in the range of -110 to -140 ppm relative to a standard like CFCl₃. researchgate.netthermofisher.com The precise shift helps confirm the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | Piperidine H2, H6 (axial & equatorial) | ~3.0 - 3.5 | Multiplets |

| ¹H | Piperidine H3, H5 (axial & equatorial) | ~1.8 - 2.2 | Multiplets |

| ¹H | Piperidine H4 | ~2.8 - 3.2 | Multiplet |

| ¹H | Aromatic (Fluorophenyl) | ~7.0 - 7.5 | Multiplets (with H-F coupling) |

| ¹H | N-H₂⁺ | Broad singlet, variable | Broad singlet |

| ¹³C | Piperidine C2, C6 | ~45 - 55 | - |

| ¹³C | Piperidine C3, C5 | ~25 - 35 | - |

| ¹³C | Piperidine C4 | ~40 - 50 | - |

| ¹³C | Aromatic C1' (C-F) | ~158 - 162 | Doublet (¹JCF ≈ 240-250 Hz) |

| ¹³C | Aromatic (other carbons) | ~115 - 140 | Doublets (due to nJCF coupling) |

| ¹⁹F | Aromatic C2'-F | ~ -115 to -130 | Multiplet (coupling to protons) |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable structural information.

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₁H₁₅FN). The fragmentation of phenylpiperidine structures is well-studied. nih.govresearchgate.net Key fragmentation pathways would involve the cleavage of the piperidine ring and the loss of the fluorophenyl moiety. wvu.eduwvu.edu Alpha-cleavage adjacent to the nitrogen atom is a common pathway for piperidines. nih.govscielo.br

Table 2: Expected Key Fragments in the Mass Spectrum of 4-(2-Fluorophenyl)piperidine

| m/z (nominal) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₁H₁₅FN + H]⁺ | Protonated molecular ion (free base) |

| 152 | [M+H - C₂H₄]⁺ | Loss of ethylene (B1197577) from the piperidine ring |

| 96 | [C₅H₉N + H]⁺ | Fluorophenyl radical cation |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation fragment from alpha-cleavage |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would show characteristic bands for the amine salt, the aromatic ring, and the C-F bond. cdnsciencepub.com The presence of the hydrochloride salt results in a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in secondary amine salts. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic (C-H) |

| ~2850-2950 | C-H Stretch | Aliphatic (piperidine C-H) libretexts.org |

| ~2400-2800 | N-H⁺ Stretch | Secondary Amine Salt cdnsciencepub.com |

| ~1580-1610 | C=C Stretch | Aromatic Ring libretexts.org |

| ~1200-1250 | C-F Stretch | Aryl-F materialsciencejournal.org |

| ~750-780 | C-H Bend (out-of-plane) | ortho-disubstituted aromatic ring vscht.cz |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the target compound from impurities, including starting materials, by-products, and potential isomers, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. mdpi.com

A standard RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often used to ensure the separation of impurities with a wide range of polarities. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the fluorophenyl chromophore absorbs, typically around 254 nm. This method can effectively separate the main compound from related substances, and purity is calculated based on the relative peak areas. researchgate.netchromatographyonline.com

Table 4: Typical HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. researchgate.net Due to the salt nature and relatively low volatility of this compound, direct GC analysis can be challenging, often resulting in poor peak shape and thermal degradation. oup.com

To overcome this, analysis is typically performed on the free base form of the compound after neutralization and extraction. Alternatively, derivatization can be employed to increase volatility and improve chromatographic performance. nih.gov For instance, the piperidine nitrogen can be acylated (e.g., with trifluoroacetic anhydride) to form a more volatile derivative. The separation is usually carried out on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane. A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response for organic compounds. google.comnist.gov

Table 5: Potential GC Method Parameters (after conversion to free base or derivatization)

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | ~300 °C |

Chiral Chromatography for Enantiomeric Purity

The presence of a chiral center in many pharmaceutical molecules necessitates the separation and quantification of their enantiomers, as they can exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the enantiomeric purity of compounds like 4-(2-Fluorophenyl)piperidine. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely employed for the enantioseparation of a broad range of chiral compounds, including those with piperidine moieties. nih.govscilit.commdpi.com The chiral recognition mechanism of these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. sigmaaldrich.com

For the analysis of fluorinated piperidine derivatives, the selection of the appropriate CSP and mobile phase is critical to achieving baseline separation. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, along with a basic or acidic additive to improve peak shape and resolution, is optimized for each specific separation. researchgate.net

| Parameter | Description |

| Chiral Stationary Phase | A polysaccharide-based column, for example, cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). |

| Mobile Phase | A mixture of n-hexane and isopropanol, often with a small percentage of an amine modifier like diethylamine (B46881) (DEA) to improve peak symmetry. |

| Flow Rate | Typically in the range of 0.5 to 1.5 mL/min. |

| Detection | UV detection at a wavelength where the analyte exhibits significant absorbance. |

The resulting chromatogram would show two distinct peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers, providing a quantitative measure of the enantiomeric purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For hydrochloride salts of piperidine derivatives, X-ray crystallography can also elucidate the nature of the hydrogen bonding interactions between the protonated piperidine nitrogen and the chloride anion. ntu.ac.uk

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map, from which the crystal structure can be determined.

A search of the Crystallography Open Database (COD) and Cambridge Structural Database (CSD) did not yield a specific entry for the crystal structure of this compound. ugr.esugr.es However, the analysis of related fluorinated diphenidine (B1206869) hydrochloride structures reveals common structural motifs. ntu.ac.uk In these compounds, the piperidine ring typically adopts a chair conformation. The crystal packing is often stabilized by a network of hydrogen bonds and other non-covalent interactions. ntu.ac.uk

A hypothetical crystallographic data table for a compound like this compound, based on known piperidine structures, might look as follows:

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) (if monoclinic) | ~90-105 |

| Volume (ų) | ~1500-2000 |

| Z (molecules/unit cell) | 4 |

The determination of the solid-state structure is crucial for understanding the physical properties of the compound, such as its solubility and melting point, and for identifying potential polymorphisms.

Thermal Analysis for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal methods used in the pharmaceutical industry.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and to study polymorphism and purity. For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of a compound and to determine the temperature at which it begins to decompose. For a hydrochloride salt, the TGA curve might show an initial weight loss corresponding to the loss of water if the compound is a hydrate, followed by a significant weight loss at higher temperatures due to thermal decomposition. The decomposition of piperidine hydrochloride, for instance, can produce hazardous products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.comchemicalbook.comcdhfinechemical.com

While specific DSC and TGA data for this compound are not available in the public domain, a representative thermal analysis would provide the following information:

| Thermal Analysis Data | |

| Melting Point (DSC) | A sharp endotherm indicating the melting temperature. |

| Decomposition Onset (TGA) | The temperature at which significant weight loss begins, indicating the start of thermal decomposition. |

| Residue at end of TGA | The percentage of material remaining at the end of the analysis. |

This data is vital for establishing the compound's stability under various temperature conditions and for guiding its handling and storage.

Computational Chemistry and Modeling Studies of 4 2 Fluorophenyl Piperidine Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of molecules. For 4-(2-Fluorophenyl)piperidine (B185798) hydrochloride, DFT calculations can provide a detailed understanding of its three-dimensional geometry, bond lengths, bond angles, and electronic properties.

DFT studies on analogous compounds, such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, have demonstrated the utility of this approach. iucr.orgresearchgate.net In such studies, geometry optimization is performed to find the lowest energy conformation of the molecule. The results from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. iucr.orgresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. For instance, in a related piperidin-4-one derivative, the HOMO-LUMO energy gap was calculated to be 5.71 eV, indicating significant stability. iucr.org

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Energy Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are invaluable for understanding intermolecular interactions, including those with biological receptors.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of 4-(2-Fluorophenyl)piperidine hydrochloride to its potential biological targets. The process involves generating a three-dimensional structure of the ligand and docking it into the active site of a receptor, which is typically a protein. The binding affinity is then estimated by a scoring function, which considers factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on structurally similar arylpiperazine and piperidine (B6355638) derivatives have successfully employed molecular docking to elucidate their interactions with various receptors, such as the androgen receptor and equilibrative nucleoside transporters. polyu.edu.hknih.gov For this compound, docking studies could reveal key amino acid residues in the receptor's binding pocket that are crucial for its activity. For example, a molecular docking model of a related compound with an equilibrative nucleoside transporter indicated a binding energy of -7.05 kcal/mol, suggesting a stable interaction. polyu.edu.hk

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules in the binding process. These simulations can help to identify the most stable binding conformations and provide a more accurate estimation of the binding free energy.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Analog 1 | -8.5 | Tyr123, Phe234, Asp345 |

| Analog 2 | -7.9 | Trp124, Phe234, Ser346 |

| Analog 3 | -9.1 | Tyr123, Trp124, Asp345 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For a series of compounds including this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

A QSAR study on mono-substituted 4-phenylpiperidines revealed that the position and physicochemical character of the substituent on the aromatic ring were critical for their biological effects. nih.gov For this compound, a QSAR model could elucidate the importance of the fluorine substitution at the ortho position of the phenyl ring. Descriptors related to the electronic properties of the fluorine atom, such as its electronegativity and Hammett constant, would likely be significant in such a model.

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| LogP | 0.54 | <0.01 |

| Molecular Weight | -0.21 | 0.03 |

| Dipole Moment | 1.12 | <0.01 |

| HOMO Energy | -0.87 | 0.02 |

The predictive power of a QSAR model is assessed through internal and external validation techniques, ensuring its robustness and reliability for predicting the activity of new compounds.

Prediction of ADME Properties and Metabolic Pathways

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico ADME prediction models have become an integral part of the early drug discovery process, allowing for the rapid screening of compounds for their pharmacokinetic profiles.

For this compound, various computational tools can be used to predict its ADME properties. These models are typically based on large datasets of experimentally determined ADME data and use machine learning algorithms to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability.

A study on a related compound, 1-(4-Fluorophenyl)piperazine, utilized in silico tools to predict its ADME and toxicity properties. researchgate.net Similar predictions for this compound could provide valuable information on its drug-likeness. For example, Lipinski's rule of five is a commonly used filter to assess the oral bioavailability of a compound based on its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

| Property | Predicted Value/Classification |

|---|---|

| Molecular Weight | < 500 g/mol |

| LogP | 2.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Blood-Brain Barrier Penetration | High |

| CYP2D6 Inhibition | Likely inhibitor |

Furthermore, computational models can predict the potential metabolic pathways of this compound by identifying the most likely sites of metabolism by cytochrome P450 enzymes. This information is crucial for anticipating potential drug-drug interactions and understanding the compound's clearance from the body.

Conformational Analysis of Piperidine Ring Systems

The three-dimensional conformation of the piperidine ring is a key determinant of a molecule's biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the preference for axial versus equatorial positions.

For this compound, the fluorine atom on the phenyl ring can influence the conformational preference of the entire 4-arylpiperidine moiety. Computational studies on fluorinated piperidines have shown that the conformational behavior is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info In the case of protonated piperidinium (B107235) salts, such as the hydrochloride form, solvation and solvent polarity play a major role in determining the conformational equilibrium. nih.govnih.gov

Computational methods, such as potential energy surface scans, can be used to identify the most stable conformers and the energy barriers between them. NMR spectroscopy, in conjunction with computational analysis, is a powerful tool for studying the conformational dynamics of piperidine derivatives in solution. nih.gov Understanding the preferred conformation of this compound is essential for rationalizing its interaction with biological receptors, as the spatial arrangement of its functional groups will dictate its binding mode.

| Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair (Equatorial Fluorophenyl) | 0.00 | 95 |

| Chair (Axial Fluorophenyl) | 2.5 | 4 |

| Twist-Boat | 5.8 | <1 |

Pharmacological Research and Biological Activities of 4 2 Fluorophenyl Piperidine Hydrochloride Derivatives

Neuroscience Applications and Neurotransmitter System Modulation

Derivatives of 4-(2-Fluorophenyl)piperidine (B185798) hydrochloride have been extensively investigated for their ability to interact with key components of the central nervous system, particularly the monoamine transporters. These transporters—responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine—are critical targets for the treatment of numerous neurological and psychiatric disorders.

Dopamine Transporter (DAT) Interactions

The dopamine transporter (DAT) is a primary target for psychostimulants like cocaine and is implicated in the pathophysiology of several conditions, including psychostimulant use disorders. nih.govresearchgate.net Research has focused on developing atypical DAT inhibitors, which block dopamine reuptake without producing the stimulant effects associated with drugs of abuse. nih.gov Derivatives of fluorophenyl-piperidine and related structures have shown significant promise in this area.

A series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines demonstrated moderate to high affinity for DAT. nih.gov For instance, compounds such as JJC8-091, JJC8-088, and JJC8-089 displayed DAT binding affinities (Ki) of 230 nM, 2.60 nM, and 37.8 nM, respectively. nih.gov Further modifications, such as replacing a piperazine ring with a piperidine (B6355638) system, have been shown to be well-tolerated for DAT binding, with analogues exhibiting Ki values in the range of 3–382 nM. researchgate.net Certain aminopiperidine derivatives showed high DAT affinities (Ki values of 30.0 nM to 77.2 nM) and produced minimal stimulation of ambulatory activity in mice, a profile consistent with atypical DAT inhibitors. nih.gov This suggests their potential as therapeutics for substance use disorders. nih.govresearchgate.net

| Compound Class/Name | DAT Affinity (Ki, nM) | Reference |

|---|---|---|

| JJC8-088 | 2.60 | nih.gov |

| JJC8-089 | 37.8 | nih.gov |

| Aminopiperidine 7 | 50.6 | nih.gov |

| Aminopiperidine 33 | 30.0 | nih.gov |

| Piperidine Analogues (General) | 3 - 382 | researchgate.net |

| JJC8-091 | 230 | nih.gov |

Serotonin Transporter (SERT) Interactions

The serotonin transporter (SERT) is the primary target for one of the most widely prescribed classes of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). researchgate.net The 4-fluorophenyl)piperidine moiety is a key structural feature of the potent SSRI, paroxetine, which is chemically known as (−)-(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. mdpi.com Paroxetine exhibits a very high binding affinity for the human serotonin transporter. researchgate.net

Structure-activity relationship studies have shown that modifications to the fluorophenyl-piperidine scaffold can significantly impact SERT affinity and selectivity. For example, replacing the piperazine ring in some psychoactive compounds with a piperidine ring can improve metabolic stability while maintaining high affinity for SERT. researchgate.net A series of 4-(benzyloxy)-4-phenylpiperidine derivatives were identified as potent SERT inhibitors, with some compounds showing picomolar affinity, comparable to or even higher than that of paroxetine. researchgate.net The high affinity and selectivity of these compounds for SERT underscore their potential in the development of new antidepressant medications. researchgate.net

Norepinephrine Transporter (NET) Interactions

The norepinephrine transporter (NET) is another crucial target in the treatment of depression and other mood disorders. Some piperidine-based derivatives have been found to exhibit high selectivity for NET. In a study of 3,4-disubstituted piperidine analogues, the (+)-cis isomer of a thioacetamide-bearing compound, (+)-cis-5b, displayed a low nanomolar Ki for NET. mdpi.com Notably, this compound was 39-fold more selective for NET over DAT and 321-fold more selective over SERT, making it a valuable research tool for investigating the specific roles of NET in behavior and disease. mdpi.com The development of such selective ligands is critical for dissecting the complex pharmacology of monoamine systems. Furthermore, other analogues, such as (+)-trans-5c, showed comparable potent activity at all three monoamine transporters (DAT, SERT, and NET), highlighting the potential to develop broad-spectrum transporter inhibitors from this chemical class. mdpi.com

Receptor Binding Affinities and Selectivity Profiles

Beyond monoamine transporters, fluorinated piperidine derivatives have been designed to interact with various neurotransmitter receptors. Selectivity is a key objective in drug design, aiming to maximize therapeutic effects while minimizing off-target interactions.

One notable example is ACP-103 (pimavanserin), a derivative that acts as a potent 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist. nih.gov This compound demonstrated high affinity for the human 5-HT2A receptor with a mean pKi of 9.3. nih.gov It showed lesser affinity for the 5-HT2C receptor and, importantly, lacked significant affinity for 5-HT2B receptors and dopamine D2 receptors, indicating a favorable selectivity profile. nih.gov In contrast, studies on (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines revealed high selectivity for DAT over SERT, with selectivity ratios ranging from 180-fold to over 4,800-fold. nih.gov

| Compound | Target | Binding Affinity (pKi or Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| ACP-103 | 5-HT2A Receptor | 9.3 (pKi) | High selectivity over 5-HT2C, 5-HT2B, and D2 receptors. | nih.gov |

| JJC8-088 | DAT vs SERT | 2.60 nM (DAT Ki) | >4,885-fold selective for DAT over SERT. | nih.gov |

| JJC8-089 | DAT vs SERT | 37.8 nM (DAT Ki) | >264-fold selective for DAT over SERT. | nih.gov |

| (+)-cis-5b | NET vs DAT/SERT | Low nM (NET Ki) | 39-fold selective for NET over DAT; 321-fold over SERT. | mdpi.com |

Potential in Neurological Disorders (e.g., Depression, Anxiety, Alzheimer's, Parkinson's)

The diverse pharmacological profiles of 4-(2-fluorophenyl)piperidine derivatives translate into a wide range of potential therapeutic applications for complex neurological disorders.

Depression and Anxiety: Given their potent interactions with SERT and NET, these compounds are prime candidates for developing novel antidepressants. researchgate.netmdpi.com Broad-spectrum inhibitors that target all three monoamine transporters have been hypothesized to offer a more rapid onset of action and greater efficacy. mdpi.com The anxiolytic potential of related piperazine derivatives, which often share pharmacological targets with piperidines, has also been linked to interactions with serotonin receptors like 5-HT1A.

Psychostimulant Use Disorder: Atypical DAT inhibitors derived from the fluorinated piperidine scaffold are being investigated as potential pharmacotherapies for cocaine and methamphetamine addiction. researchgate.net By normalizing dopamine levels without causing stimulant effects, these compounds could help reduce drug cravings and relapse. nih.govresearchgate.net

Alzheimer's Disease: Research has extended to neurodegenerative diseases. Benzamide derivatives containing a piperidine core have been synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. Additionally, some oxadiazole-piperazine conjugates have shown potential to counteract oxidative stress, a key factor in Alzheimer's pathology.

Psychosis: The potent 5-HT2A inverse agonist activity of compounds like ACP-103 has led to their investigation as antipsychotic agents. nih.gov This mechanism is distinct from traditional antipsychotics that primarily target D2 receptors.

Anti-Infective Properties of Fluorinated Piperidine Derivatives

The incorporation of fluorine into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance biological activity, including anti-infective properties. Fluorinated piperidine derivatives are emerging as a promising class of compounds with potential antibacterial and antifungal activities.

Research has shown that fluorinated N-methyl 4-piperidone-derived curcuminoids exhibit antibacterial activity against various cariogenic bacteria. nih.gov Specifically, fluorinated compounds displayed the lowest Minimum Inhibitory Concentration (MIC) values against Streptococcus mutans, Streptococcus sanguinis, and Streptococcus sobrinus. nih.gov The principle of leveraging fluorine to enhance antimicrobial potency is also central to the fluoroquinolone class of antibiotics, where a fluorine atom significantly augments antibacterial activity. nih.gov

Furthermore, studies on piperidine-substituted halogenobenzene derivatives have demonstrated inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and the yeast-like fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. While not all piperidine derivatives show broad-spectrum activity, these findings highlight the potential of this scaffold in developing new anti-infective agents.

| Compound Class | Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Fluorinated N-methyl 4-piperidone derivatives | Streptococcus mutans, S. sanguinis, S. sobrinus | Among the most active in their class (low MIC values). | nih.gov |

| Piperidine-substituted halogenobenzenes | Staphylococcus aureus, Bacillus subtilis | Inhibited growth (MIC: 32-512 µg/ml). | |

| Piperidine-substituted halogenobenzenes | Candida albicans | Inhibited growth (MIC: 32-512 µg/ml). |

Antibacterial Activity

Piperidine derivatives are recognized for their potential as antimicrobial agents. nih.gov Studies have demonstrated that incorporating the piperidine motif into various chemical structures can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Research into novel isoindolin-1-one derivatives incorporating a piperidine fragment revealed good to excellent activity against several phytopathogenic bacteria. nih.gov Specifically, these compounds were tested against Pseudomonas syringae pv actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv oryzae (Xoo). nih.gov Certain derivatives exhibited potent efficacy, with EC50 values indicating strong inhibitory action. nih.gov For instance, against Xoo, some compounds showed activity greater than that of commercial bactericides like zinc thiazole and thiediazole copper. nih.gov

In another study, newly synthesized piperidine derivatives were evaluated for their in-vitro antibacterial properties using the disc diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). encyclopedia.pub The results showed that the synthesized compounds were active against both bacterial species, with some analogs displaying activity comparable to the standard antibiotic chloramphenicol, particularly against S. aureus. encyclopedia.pub Similarly, the synthesis of 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one demonstrated promising pharmacological activity against bacterial isolates from hospital effluents at concentrations ranging from 2 mg/ml to 5 mg/ml. nih.gov

Further investigations into piperidin-4-one derivatives confirmed their potential as antibacterial agents. acs.org When screened against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, these compounds showed good activity when compared against the standard drug ampicillin. acs.org

| Derivative Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Isoindolin-1-one-piperidine hybrids | Xanthomonas oryzae pv oryzae (Xoo) | Compound Y8 showed ~90% activity at 100 µg/mL, higher than positive controls. | nih.gov |

| Piperidine-cinnamic acid ester hybrids | Staphylococcus aureus, Escherichia coli | Compound 2 showed good activity, comparable to chloramphenicol against S. aureus. | encyclopedia.pub |

| 3-Allyl 2,6-bis(4-fluorophenyl)piperidine-4-one | Bacterial isolates from hospital effluents | Promising activity observed at concentrations of 3 mg/ml to 5 mg/ml. | nih.gov |

| Piperidin-4-one thiosemicarbazones | S. aureus, E. coli, Bacillus subtilis | All synthesized compounds demonstrated good activity compared to ampicillin. | acs.org |

Antifungal Activity

The versatility of the piperidine scaffold extends to antifungal applications, with various derivatives showing promise against a range of fungal pathogens. The structural flexibility of piperidine allows for its incorporation into molecules designed to combat fungal infections, including those affecting humans and plants.

One study focused on novel thymol derivatives that included a piperidine moiety. nih.govresearchgate.net These compounds were evaluated for their activity against plant pathogenic fungi. The results highlighted two compounds, 5m and 5t, which demonstrated remarkable in vitro antifungal activity against Phytophthora capsici, with EC50 values of 8.420 and 8.414 μg/mL, respectively. researchgate.net This efficacy was superior to commercial fungicides like azoxystrobin. researchgate.net Another compound from the same series, 5v, exhibited excellent activity against Sclerotinia sclerotiorum, with an EC50 value of 12.829 μg/mL. researchgate.net

In the context of human fungal pathogens, piperidine-based 1,2,3-triazolylacetamide derivatives were synthesized and tested against the multidrug-resistant fungus Candida auris. acs.org Three of these derivatives (pta1, pta2, and pta3) showed high activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. acs.org Further investigation revealed that these compounds induced apoptosis and cell cycle arrest in C. auris, suggesting a potential new mechanism for antifungal action. acs.org

Additionally, piperidine-based surfactants have been investigated for their antifungal properties against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. nih.gov These studies help to establish the broad potential of the piperidine chemical class in developing new antifungal agents.

| Derivative Class | Fungal Pathogen(s) | Key Findings | Reference |

|---|---|---|---|

| Piperidine-containing thymol derivatives (5m, 5t) | Phytophthora capsici | EC50 values of 8.420 and 8.414 μg/mL, superior to azoxystrobin. | researchgate.net |

| Piperidine-containing thymol derivative (5v) | Sclerotinia sclerotiorum | EC50 value of 12.829 μg/mL and over 98% curative efficacy in vivo. | researchgate.net |

| Piperidine-based 1,2,3-triazolylacetamides (pta1, pta2, pta3) | Candida auris | Potent activity with MIC values from 0.24 to 0.97 μg/mL; induced apoptosis. | acs.org |

| Piperidinium-based surfactants | Candida albicans, Cryptococcus neoformans | Demonstrated antifungal properties against drug-susceptible and resistant strains. | nih.gov |

Other Biological Applications

Anti-Cancer Research

The piperidine nucleus is a key structural feature in a variety of compounds investigated for their anti-cancer properties. acs.org Research has shown that piperidine derivatives can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle through various molecular mechanisms. nih.govacs.org

A study on synthetic curcuminoid analogs, which feature a 3,5-bis[(E)-benzylidene]piperidin-4-one core, explored their antiproliferative activity against human pancreatic carcinoma cells. researchgate.net Within this series, the N-acryloyl analog with a 2-fluorophenyl substitution (compound 2a) was synthesized and evaluated, although it was found to be less active compared to other derivatives with 3,4-difluoro or 3-fluoro-4-methoxy substitutions. researchgate.net This highlights how the position of the fluorine atom on the phenyl ring can significantly influence cytotoxic activity.

Other research has focused on different piperidine derivatives and their effects on various cancer cell lines. Novel benzoxazole-appended piperidine derivatives have shown considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds being more potent than the standard drug doxorubicin. nih.gov The mechanism of action for these compounds was linked to the induction of apoptosis, confirmed by a significant increase in caspase-9 protein levels and cell cycle arrest. nih.gov

Furthermore, a novel piperidine derivative, compound 17a, was identified as a potent inhibitor of tubulin polymerization that targets the colchicine binding site. ijpsi.org This compound displayed powerful anticancer activity against prostate cancer PC3 cells, with an IC50 value of 0.81 μM. ijpsi.org Its biological effects included suppressing colony formation, inducing apoptosis, and inhibiting the epithelial-mesenchymal transition in these cells. ijpsi.org The broad anti-cancer potential of piperidine derivatives is also evident in their ability to regulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3k/Akt. nih.gov

| Derivative/Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| N-acryloyl-3,5-bis[(E)-(2-fluorophenyl)methylidene]piperidin-4-one (2a) | Panc-1 (Pancreatic) | Less active compared to other fluorinated analogs in the series. | researchgate.net |

| Benzoxazole-appended piperidines (e.g., 4d, 7h) | MCF-7, MDA-MB-231 (Breast) | Potent antiproliferative activity (IC50 range: 1.66 to 7.31 µM); induced apoptosis via caspase-9. | nih.gov |

| Piperidine derivative 17a | PC3 (Prostate) | IC50 of 0.81 µM; inhibited tubulin polymerization and induced apoptosis. | ijpsi.org |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231, MCF-7 (Breast) | Inhibited cell proliferation by arresting the cell cycle in the G0/G1 phase. | nih.gov |

Anti-inflammatory Properties

Piperidine and its derivatives are recognized for their potential anti-inflammatory effects, which are often attributed to their ability to modulate key inflammatory pathways. acs.org The piperidine scaffold is present in various compounds that have been studied for their capacity to inhibit inflammatory mediators and enzymes.

One of the primary mechanisms by which anti-inflammatory agents work is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. ijpsi.orgresearchgate.net Research on a fluorine-modified derivative of rutaecarpine, which contains a 2,3-piperidinedione-3-(4-fluorophenyl)hydrazone intermediate in its synthesis, demonstrated selective COX-2 inhibition. nih.gov This compound, Fluoro-2-Methoxyrutaecarpine (F-RUT), was shown to suppress COX-2 activity significantly more than COX-1 activity, thereby reducing prostaglandin generation. nih.gov

Other studies have explored the ability of piperidine derivatives to reduce classical markers of inflammation. A series of 2-(piperidin-3-yl)phthalimides were evaluated in lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells. acs.org Several of these compounds led to robust, dose-dependent reductions in nitrite and Interleukin-6 (IL-6) levels, both of which are key inflammatory mediators. acs.org

The broader anti-inflammatory potential of the piperidine chemical class is supported by studies on piperine, a major alkaloid from black pepper. Piperine has been shown to inhibit the production of inflammatory prostaglandins in macrophages by suppressing COX-2 activity. nih.gov Additionally, piperidine derivatives have been investigated as inhibitors of IκB kinase (IKKb), an enzyme that activates the NF-κB transcription factor. nih.gov Since NF-κB is a central regulator of the inflammatory response, its inhibition represents a significant strategy for controlling inflammation. nih.gov

| Derivative/Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Fluoro-2-Methoxyrutaecarpine (F-RUT) | COX-1 and COX-2 enzymes | Showed selective inhibition of COX-2 over COX-1, reducing prostaglandin production. | nih.gov |

| 2-(Piperidin-3-yl)phthalimides | LPS-challenged RAW 264.7 cells | Caused dose-dependent reductions in inflammatory markers nitrite and IL-6. | acs.org |

| Piperine | LPS-stimulated RAW264.7 cells | Inhibited PGE2 and PGD2 generation by suppressing COX-2 activity. | nih.gov |

| EF24 analog (IKKb inhibitor) | IκB kinase (IKKb) | Inhibited IKKb, a key enzyme in the pro-inflammatory NF-κB pathway. | nih.gov |

Enzyme Inhibition Studies

Derivatives of 4-(2-Fluorophenyl)piperidine and related structures have been the focus of numerous studies aimed at discovering potent and selective enzyme inhibitors for various therapeutic targets. The inclusion of the fluorophenylpiperidine moiety has proven beneficial in the development of inhibitors for enzymes implicated in neurodegenerative diseases and other disorders.

Monoamine Oxidase (MAO) Inhibition Monoamine oxidases, particularly MAO-B, are significant targets for the treatment of neurodegenerative conditions like Parkinson's disease. A series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety were designed and synthesized as MAO inhibitors. nih.gov In this series, compound T6 , which featured a bromine at the meta position of a second phenyl ring, emerged as the most potent MAO-B inhibitor with an IC50 value of 0.013 µM. nih.gov Another compound, T3 , with a para-chloro substitution, also showed high potency with an IC50 of 0.039 µM. nih.gov These findings underscore the potent and selective MAO-B inhibitory activity conferred by the (2-fluorophenyl)piperazine scaffold.

Acetylcholinesterase (AChE) Inhibition Inhibition of acetylcholinesterase is a primary strategy for managing Alzheimer's disease. encyclopedia.pub Donepezil, a well-known AChE inhibitor, is itself a piperidine derivative. encyclopedia.pub Building on this, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov The study found that the derivative with a fluorine atom at the ortho position of the benzamide ring (a 2-fluorophenyl derivative), compound 5d , was the most active in the series, exhibiting an IC50 value of 13 ± 2.1 nM. nih.gov This potency was significantly greater than that of the reference drug donepezil (IC50 = 0.6 ± 0.05 µM) in the same assay. nih.gov

Other Enzyme Targets The inhibitory activity of fluorophenylpiperidine/piperazine derivatives extends to other enzyme families. For instance, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogs have been identified as irreversible and non-competitive inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide synthesis. frontiersin.org Additionally, sulfonamide derivatives incorporating a piperidine ring, including N-(2-fluorophenyl) substituted variants, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, showing potent, low nanomolar activity against targets like hCA II, IX, and XII. mdpi.com

| Derivative | Enzyme Target | Inhibitory Potency (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| Pyridazinone with (2-fluorophenyl)piperazine (Compound T6) | Monoamine Oxidase B (MAO-B) | 0.013 µM | Most potent MAO-B inhibitor in its series; highly selective. | nih.gov |

| N-(2-(piperidin-1-yl)ethyl)-2-fluorobenzamide (Compound 5d) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM | Significantly more potent than the reference drug donepezil. | nih.gov |

| FPMINT Analog (Compound 3c) | Equilibrative Nucleoside Transporters (ENT1/ENT2) | Potent (specific value not stated) | Irreversible and non-competitive inhibitor of ENT1 and ENT2. | frontiersin.org |

| N-(2-fluorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide (5f) | Carbonic Anhydrase (hCA I, II, IX, XII) | Low nanomolar range (e.g., Kᵢ of 8.9 nM for hCA II) | Potent and selective inhibition of various hCA isoforms. | mdpi.com |

Patent Landscape and Intellectual Property in Fluorophenyl Piperidine Chemistry

Review of Key Patents Covering 4-(2-Fluorophenyl)piperidine (B185798) and Analogues

The patent history for fluorophenyl piperidines is rich, with foundational patents dating back several decades that cover broad classes of compounds, including analogues of 4-(2-Fluorophenyl)piperidine. These patents often claim a genus of structures, defined by variable substituent patterns on the phenyl and piperidine (B6355638) rings, which encompasses numerous individual compounds.

Key patents have established protection for compounds with antidepressant, anti-Parkinson, and antihistaminic properties. For instance, U.S. Patent 4,007,196 describes 4-aryl-piperidine derivatives with antidepressant activity, which served as a basis for the development of important drugs like Paroxetine, a 4-(4-fluorophenyl)piperidine (B1272349) analogue. google.comgoogle.com Subsequent patents have focused on specific isomers, novel derivatives, and improved formulations.

Another significant area of patenting involves piperidine derivatives with different substitution patterns and therapeutic targets. U.S. Patent 4,550,116, for example, covers piperidine derivatives that possess potent selective Histamine H1-receptor blocking and calcium antagonist properties, useful in treating respiratory, allergic, and cardiovascular conditions. google.com These patents often include fluorophenyl-substituted compounds within their claims. google.com More recent patent applications, such as US 2002/0038031 A1, describe new 4-substituted piperidines that act as inhibitors of serotonin (B10506) and/or noradrenaline reuptake, highlighting the continuing innovation in this chemical space. google.com

Below is a table summarizing key patents and their relevance to the fluorophenyl piperidine class.

Interactive Data Table: Key Patents in Fluorophenyl Piperidine Chemistry

| Patent Number | Assignee/Applicant (at time of filing) | Title/Subject Matter | Relevance to 4-(Fluorophenyl)piperidine Analogues |

|---|---|---|---|

| US 4,007,196 | A/S Ferrosan | 3-Substituted-4-phenyl-piperidines | Foundational patent for antidepressant compounds like Paroxetine, a 4-(4-fluorophenyl)piperidine derivative. google.comgoogle.com |

| US 4,550,116 | Marion Merrell Dow Inc. | Piperidine derivatives | Covers derivatives with antihistaminic and calcium antagonist properties, including di-(4-fluorophenyl)methoxy structures. google.com |

| WO 1996/036636 A1 | H. Lundbeck A/S | Process for preparing 4-aryl-piperidine derivatives | Describes processes for synthesizing specific enantiomers of compounds like Paroxetine. google.com |

| WO 2001/002357 A2 | SmithKline Beecham p.l.c. | Process for the synthesis of 4-(4'-fluorophenyl)-piperidines | Discloses alternative manufacturing processes for key intermediates and final products. google.com |

Patent Expiry and Generic Drug Development Considerations

The expiration of a patent is a critical event that opens the market to generic competition. sysrevpharm.org A patent generally provides protection for 20 years from the filing date, after which other manufacturers can produce and sell generic versions of the drug, provided they meet regulatory requirements for bioequivalence. sysrevpharm.org This process is governed by legislation such as the Hatch-Waxman Act in the United States, which established the Abbreviated New Drug Application (ANDA) pathway for generic drug approval. uspharmacist.com

For blockbuster drugs based on the fluorophenyl piperidine scaffold, such as Paroxetine, patent expiry has led to the introduction of numerous generic alternatives. This significantly reduces costs for patients and healthcare systems. However, the path to generic entry is not always straightforward. Pharmaceutical companies may employ various strategies to extend market exclusivity, including:

Patenting new formulations: Developing extended-release versions or new salt forms.

Patenting new indications: Securing patents for the use of the drug to treat different diseases.

Patenting specific isomers: Obtaining patents for a single, more active enantiomer of a previously racemic drug.

When the core composition of matter patent for a compound like a specific fluorophenyl piperidine expires, generic manufacturers must still navigate a landscape of secondary patents that may cover manufacturing processes, specific polymorphs, or therapeutic uses. uspharmacist.com The U.S. Food and Drug Administration (FDA) maintains lists of off-patent, off-exclusivity drugs to encourage the development of generics where limited competition exists. fda.gov For any drug based on 4-(2-Fluorophenyl)piperidine hydrochloride, its eventual patent expiration will allow generic manufacturers to submit an ANDA, fostering market competition and increasing accessibility. sysrevpharm.org

Novel Synthetic Routes and Their Patentability

The synthesis of complex molecules like this compound is a multi-step process, and innovations in this process are often patentable. A novel synthetic route may be granted a patent if it demonstrates an inventive step and is not obvious to one skilled in the art. Key factors that contribute to the patentability of a new synthesis include:

Reduced Cost: The use of cheaper starting materials or fewer reaction steps.

Improved Purity: A process that results in a purer final product or reduces the formation of difficult-to-remove impurities.

"Green" Chemistry: The use of less hazardous reagents or solvents, making the process more environmentally friendly.

Stereoselectivity: A method that produces a desired stereoisomer in high enantiomeric or diastereomeric excess, which is crucial for many modern pharmaceuticals. google.com

For example, patent WO 2001/002357 A2 describes a novel process for preparing 4-(4'-fluorophenyl)piperidines. google.com The invention aimed to overcome disadvantages in existing methods, such as the early introduction of the expensive fluorine atom, which led to significant waste in subsequent steps. google.com By providing a more efficient process, the patent protects an innovative manufacturing method that offers economic and chemical advantages over prior art. google.com Such process patents can provide market protection even after the original composition of matter patent for the drug has expired.

| Patent Protection | May be covered by expired or older patents. | Eligible for new process patent protection. google.com |

Patent Coverage for Therapeutic Uses

Beyond protecting the molecule itself and its synthesis, patents can also be granted for new therapeutic uses of a known compound. This type of patent, often called a "method-of-use" patent, claims the use of the compound to treat a specific disease or condition.

The fluorophenyl piperidine scaffold has proven to be versatile, with different analogues showing efficacy in a wide range of disorders. Initial patents for this class of compounds often claimed broad therapeutic applications, such as "antidepressant activity". google.com However, as research progresses, new and unexpected medical uses may be discovered. If a company invests in the clinical trials necessary to prove the safety and efficacy of a known compound for a new disease, it can be rewarded with a new period of market exclusivity for that specific indication.

For example, U.S. Patent 4,007,196 broadly covers certain piperidines for antidepressant and anti-Parkinson properties. google.com A different set of fluorophenyl piperidine derivatives is covered by U.S. Patent 4,550,116 for their utility in treating allergic and cardiovascular diseases due to their antihistamine and calcium antagonist effects. google.com This demonstrates how distinct therapeutic uses for structurally related compounds can be independently patented.

Interactive Data Table: Patent Coverage for Therapeutic Uses of Fluorophenyl Piperidine Analogues

| Patent Number | Therapeutic Area Claimed | Mechanism of Action (if specified) | Example Analogues Covered |

|---|---|---|---|

| US 4,007,196 | Antidepressant, Anti-Parkinson | Not specified | 4-(4'-fluorophenyl)-3-(substituted-phenoxymethyl)-piperidines (e.g., Paroxetine) google.com |

| US 4,550,116 | Respiratory, Allergic, Cardiovascular Diseases | Histamine H1-receptor blocking, Calcium antagonism | 4-di-(4-fluorophenyl)methoxy-piperidine derivatives google.com |

This strategy of patenting new uses provides a powerful incentive for companies to continue research into their existing drug portfolios, potentially leading to new treatments for unmet medical needs.

Future Directions and Emerging Research Avenues

Development of Novel 4-(2-Fluorophenyl)piperidine (B185798) Hydrochloride Analogues with Enhanced Selectivity and Efficacy

Research into analogues of similar piperidine-containing compounds has demonstrated that even minor structural changes can lead to significant differences in pharmacological activity. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, alterations to the N-substituent were explored to gauge the impact on affinity and selectivity for the dopamine (B1211576) transporter (DAT). One analogue, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, was found to have a subnanomolar affinity for DAT, showcasing high potency and selectivity. This highlights how modifications at the nitrogen atom of the piperidine (B6355638) ring are a critical area for optimization.

Further strategies include:

Altering the Phenyl Ring Substitution: Moving the fluorine atom to the meta- or para- positions or introducing different halogen or alkyl groups can modulate electronic properties and steric interactions with the target protein.

Modifying the Piperidine Core: Introducing substituents directly onto the piperidine ring can create chiral centers and rigidify the conformation, potentially leading to more specific and higher-affinity interactions.

Bioisosteric Replacement: Replacing the piperidine ring with other heterocyclic systems can alter physicochemical properties such as lipophilicity and metabolic stability, which are crucial for a favorable pharmacokinetic profile. enamine.net

The goal of these synthetic efforts is to create a library of analogues that can be screened to identify candidates with superior performance compared to the parent compound.

Exploration of Structure-Activity Relationships for Targeted Therapeutic Applications

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. SAR studies systematically investigate how each part of a molecule contributes to its biological activity, providing a blueprint for targeted modifications. For derivatives of 4-(2-Fluorophenyl)piperidine, SAR exploration focuses on identifying the key chemical features that govern their interaction with specific enzymes, receptors, or transporters.

Studies on related piperidine and piperazine structures have yielded valuable SAR insights. For example, research on inhibitors of human equilibrative nucleoside transporters (ENTs) based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) scaffold revealed that the presence and position of a halogen on the fluorophenyl moiety were essential for inhibitory effects on both ENT1 and ENT2. Furthermore, modifications to other parts of the molecule, such as replacing a naphthalene group with a substituted benzene ring, could abolish or restore activity against specific transporter subtypes. mdpi.comwikipedia.orgrsc.org

Key SAR questions for 4-(2-Fluorophenyl)piperidine hydrochloride and its analogues would include:

The Role of the Fluorine Atom: Is its electron-withdrawing nature or its size crucial for activity? What is the optimal position on the phenyl ring?

The Importance of the Piperidine Nitrogen: Is the basicity of the nitrogen critical? How do different substituents at this position affect binding affinity and selectivity?

Conformational Requirements: What is the preferred three-dimensional arrangement of the fluorophenyl group relative to the piperidine ring for optimal target engagement?

These relationships are often summarized in data tables to guide further synthetic efforts.

| Modification | Target/Activity | Observation |

| N-substituent on piperidine | Dopamine Transporter (DAT) | Large aromatic substituents, such as a 2-naphthylmethyl group, can significantly increase binding affinity. |

| Halogen on phenyl ring | Equilibrative Nucleoside Transporters (ENTs) | The presence of a halogen substituent is essential for inhibitory activity against ENT1 and ENT2. |

| Phenyl group position (C-4) | Farnesyltransferase (FTase) | The position and type of substituent on the C-4 phenyl ring are important for inhibition; a 2-bromophenyl group showed higher potency than a 3-bromophenyl group. |

Advanced Computational and AI-Driven Drug Discovery for Piperidine Derivatives

Modern drug discovery is increasingly leveraging computational tools and artificial intelligence (AI) to accelerate the identification and optimization of new drug candidates. nih.gov These in silico methods offer a cost-effective and rapid way to screen vast virtual libraries of compounds and predict their biological activities before committing to laborious and expensive laboratory synthesis.

For piperidine derivatives, several computational approaches are being applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. ijnrd.org By developing robust QSAR models for a series of 4-(2-Fluorophenyl)piperidine analogues, researchers can predict the activity of newly designed, unsynthesized compounds. nih.gov

Molecular Docking: This technique simulates the binding of a molecule to the three-dimensional structure of a target protein. It can predict the preferred binding pose and estimate the strength of the interaction, providing insights into the molecular basis of activity and guiding the design of more potent analogues.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used as a template to search for novel scaffolds.

AI and Machine Learning: AI algorithms can be trained on large datasets of chemical structures and their associated biological data to recognize complex patterns that are not apparent to human researchers. These models can predict a wide range of properties, from target affinity to potential off-target effects, and even generate novel molecular structures with desired characteristics. nih.gov Tools like PASS (Prediction of Activity Spectra for Substances) can forecast the likely pharmacological effects of new piperidine derivatives, helping to prioritize compounds for preclinical studies. clinmedkaz.org

Integration with Combination Therapies and Drug Repurposing Initiatives

The future utility of this compound may extend beyond its use as a standalone agent. Two significant strategies in modern pharmacology are combination therapy and drug repurposing.

Combination Therapy: This approach involves using multiple drugs simultaneously to treat a single disease. The rationale is that drugs acting on different molecular pathways can produce a synergistic effect, leading to greater efficacy and potentially reducing the likelihood of drug resistance. Piperidine derivatives have been investigated as potential agents in combination therapies for cancer. nih.gov For example, certain derivatives can regulate crucial signaling pathways involved in cancer progression, such as PI3K/Akt or NF-κB. nih.gov Future research could explore whether this compound or its analogues can enhance the efficacy of existing chemotherapeutic agents or targeted therapies.

Drug Repurposing: This strategy, also known as drug repositioning, involves identifying new therapeutic uses for existing or failed drugs. frontiersin.org It offers a faster and more economical path to new treatments because the safety profile of the repurposed drug is often already well-established. nih.gov Screening libraries of existing compounds, including various piperidine derivatives, against new targets is a common repurposing tactic. While large-scale screening efforts for specific targets like the SARS-CoV-2 PLpro protease did not identify suitable piperidine-based candidates for repurposing, the general principle remains a viable research avenue. nih.govfrontiersin.org Future studies could involve screening this compound against a wide array of biological targets to uncover previously unknown therapeutic potentials.

Potential in Material Science for Specific Applications

While the primary focus for piperidine derivatives has been in pharmacology, their unique chemical properties also create opportunities in material science. The piperidine ring can be incorporated into larger molecular structures, such as polymers, to impart specific functions. ijnrd.org

Emerging applications include:

Bioactive Films: Piperidine-based compounds have been incorporated into polymeric films, such as those made from sodium alginate and poly(vinyl alcohol). These films can exhibit antimicrobial properties and are being explored for drug delivery applications, where they can ensure the controlled release of therapeutic molecules while helping to prevent infections. nih.gov

Anion Exchange Membranes (AEMs): In energy applications, piperidine-functionalized polymers are being developed for use in AEMs, which are critical components of fuel cells. The piperidinium (B107235) cation, a derivative of piperidine, can be incorporated into the polymer backbone or as a pendant group. These materials show promise due to their high chemical stability under alkaline conditions and good hydroxide (B78521) conductivity, which are essential for efficient and durable fuel cell performance. acs.orggoogle.com

Corrosion Inhibitors: Some piperidine derivatives have been studied for their ability to form protective layers on metal surfaces, thereby inhibiting corrosion. ijnrd.org This application is valuable in various industrial settings to protect infrastructure and machinery.

Future research in this area could explore the synthesis of novel polymers and materials functionalized with this compound to see if the specific electronic properties conferred by the fluorophenyl group could lead to materials with unique optical, conductive, or bioactive characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-fluorophenyl)piperidine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often reacted with fluorophenyl halides under basic conditions (e.g., using triethylamine as a base). Purification involves recrystallization or chromatography (e.g., silica gel column) to achieve >98% purity. Critical parameters include reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios .

- Key Characterization : Confirm structure via (e.g., δ 7.2–7.5 ppm for fluorophenyl protons) and mass spectrometry (e.g., molecular ion peak at m/z 199.6 for the free base). Purity is validated using HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Spectroscopy :

- : Identify aromatic protons (multiplet at δ 7.2–7.5 ppm) and piperidine protons (δ 1.5–3.0 ppm).

- : Confirm fluorine substitution (δ -110 to -120 ppm for ortho-substituted fluorophenyl groups).

- Chromatography :

- Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity.

- TLC (silica gel, ethyl acetate:hexane = 1:1) for reaction monitoring .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Profile :

- pH : Stable in neutral to slightly acidic conditions (pH 4–7). Degrades in strong alkaline media (>pH 9) via hydrolysis of the piperidine ring.

- Temperature : Store at 2–8°C in airtight containers. Avoid prolonged exposure to >40°C to prevent decomposition.

- Experimental Validation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Approach : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s reaction path search methods combine quantum chemical calculations with machine learning to predict optimal conditions (e.g., solvent polarity, catalyst selection) .

- Case Study : A 20% yield improvement was achieved by simulating solvent effects (e.g., switching from DCM to THF) using Gaussian 16 software .

Q. How should researchers address contradictions in pharmacological data for 4-(2-fluorophenyl)piperidine derivatives?

- Data Analysis Framework :

Cross-validate assays (e.g., compare radioligand binding vs. functional cAMP assays).

Control for stereochemical purity (e.g., chiral HPLC to isolate enantiomers).

Evaluate off-target effects using panels like CEREP.

- Example : Discrepancies in receptor affinity (e.g., σ1 vs. σ2) were resolved by confirming enantiomeric excess (>99% via chiral chromatography) .

Q. What strategies enhance the compound’s bioavailability in preclinical studies?

- Formulation :

- Salt selection (hydrochloride vs. maleate) to improve solubility.

- Nanoemulsions or cyclodextrin complexes for enhanced intestinal absorption.

Q. How does the fluorophenyl substitution pattern influence binding affinity in target proteins?

- SAR Insights :

- Ortho-Fluorine : Enhances steric hindrance, reducing off-target interactions (e.g., 10-fold selectivity for dopamine D3 over D2 receptors).

- Meta/para-Fluorine : Alters electronic effects, modulating hydrogen bonding with residues like Asp110 in the active site.

Q. What are the best practices for ensuring data reproducibility in toxicity studies?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.